molecular formula C12H12BNO3 B3186547 2-(Pyridin-4-ylmethoxy)phenylboronic acid CAS No. 1256355-49-3

2-(Pyridin-4-ylmethoxy)phenylboronic acid

Cat. No. B3186547
CAS RN: 1256355-49-3
M. Wt: 229.04 g/mol
InChI Key: KMRAOKJLIHHQJB-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethoxy)phenylboronic acid is a chemical compound with the molecular formula C12H12BNO3 . It has a molecular weight of 229.04 g/mol .


Molecular Structure Analysis

The InChI code for 2-(Pyridin-4-ylmethoxy)phenylboronic acid is 1S/C12H12BNO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8,15-16H,9H2 .


Chemical Reactions Analysis

Boronic acids, including 2-(Pyridin-4-ylmethoxy)phenylboronic acid, are valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Phosphorescent Ligands : 4-(Pyridin-2-yl)phenylboronic acid, a related compound, was synthesized and used to create phosphorescent ligands through Suzuki coupling reactions. These ligands showed significant shifts in absorption and emission spectra due to the carbazolyl group effect (Gao Xi-cun, 2010).

  • Copper-Mediated Cross-Coupling : A study demonstrated the copper-mediated cross-coupling of phenylboronic acids and N-hydroxyphthalimide, where phenylboronic acid was used to synthesize aryloxyamines. This process is tolerant of various functional groups on the phenylboronic acid (Petrassi et al., 2001).

Catalytic Applications

  • Palladium Catalyzed Suzuki-Miyaura Reaction : Research into cationic complexes involving palladium-allyl precursors and pyridine-based ligands showed active catalysis in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, primarily with activated substrates (Amadio et al., 2012).

  • Water-Soluble Ligands for Catalysis : A water-soluble pyridyl-triazole ligand, derived from 2-(azidomethyl)pyridine, demonstrated effective catalysis in the Suzuki–Miyaura reaction under conventional heating and low catalyst loadings (Amadio et al., 2013).

Material Science and Sensing Applications

  • Coordination Polymers and Macrocycles : Flexible bis(2-pyridyl) ligands, including variants of pyridinylphenylboronic acid, were used to create coordination polymers and macrocycles with silver ions. The resulting structures depended on the choice of ligand and reaction stoichiometry (Oh et al., 2005).

  • Chemical Sensing of Simple Sugars : Functionalized block copolymer films incorporating phenylboronic acid derivatives showed potential in glucose detection, responding with color shifts to different concentrations of glucose and other sugars (Ayyub et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-(Pyridin-4-ylmethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .

Result of Action

The molecular and cellular effects of 2-(Pyridin-4-ylmethoxy)phenylboronic acid’s action are primarily seen in its ability to facilitate the Suzuki–Miyaura cross-coupling reaction . This results in the formation of carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Pyridin-4-ylmethoxy)phenylboronic acid. For instance, the pH optimum for the esterification of boronic acids by the diol moiety in sugars has been studied . A correlation between Hammett sigma values (σ) and the pKa of arylboronic acids was determined (pKa = 2.06 σ + 8.62; R² = 0.94) .

properties

IUPAC Name

[2-(pyridin-4-ylmethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)11-3-1-2-4-12(11)17-9-10-5-7-14-8-6-10/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRAOKJLIHHQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655546
Record name {2-[(Pyridin-4-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256355-49-3
Record name B-[2-(4-Pyridinylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Pyridin-4-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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